BAPHEE possesses properties that make it potentially valuable in polymer chemistry. Studies have explored its use as a:
Bisphenol A bis(2-hydroxyethyl)ether, with the chemical formula and CAS number 901-44-0, is a compound derived from bisphenol A. It features two hydroxyethyl ether groups attached to the bisphenol structure. This compound exhibits a molecular weight of approximately 316.39 g/mol and has a boiling point of about 495 °C at standard atmospheric pressure. Its physical properties include a melting point of 112 °C and a flash point of 253 °C, indicating its stability under various conditions .
The chemical reactivity of Bisphenol A bis(2-hydroxyethyl)ether can be characterized by its ability to undergo various reactions typical of phenolic compounds. These include:
Several methods for synthesizing Bisphenol A bis(2-hydroxyethyl)ether have been reported:
Bisphenol A bis(2-hydroxyethyl)ether finds applications across various industries due to its chemical properties:
Research into the interactions of Bisphenol A bis(2-hydroxyethyl)ether with biological systems is ongoing. Preliminary studies suggest that it may exhibit similar interactions with hormone receptors as bisphenol A, raising concerns about its potential endocrine-disrupting effects. Further investigation into its pharmacokinetics and toxicological profiles is essential for understanding its safety and efficacy in various applications .
Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl)ether, each exhibiting unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bisphenol A | C15H16O2 | Parent compound; known endocrine disruptor |
Bisphenol S | C12H10O4S | Contains a sulfur atom; used in polycarbonate production |
Bisphenol F | C13H12O3 | Used in epoxy resin formulations; less toxic than bisphenol A |
Bisphenol A diglycidyl ether | C21H22O4 | Epoxy resin precursor; higher reactivity |
This comparison highlights that while these compounds share structural characteristics, their reactivity and biological implications can differ significantly. Bisphenol A bis(2-hydroxyethyl)ether's unique combination of hydroxyethyl ether groups distinguishes it from these similar compounds, potentially influencing its applications and interactions within biological systems .
Irritant